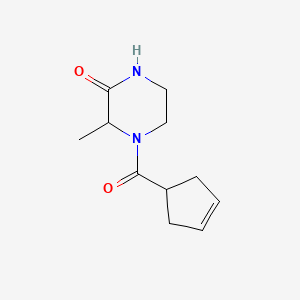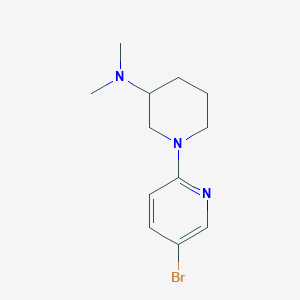
4-(Cyclopent-3-ene-1-carbonyl)-3-methylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopent-3-ene-1-carbonyl)-3-methylpiperazin-2-one, commonly known as CCMP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CCMP is a piperazinone derivative, which is a class of compounds that have shown promising results in various biological assays.
Mecanismo De Acción
The mechanism of action of CCMP is not fully understood. However, it is believed that CCMP exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. CCMP has also been shown to inhibit the replication of HIV and HCV by targeting the viral protease enzyme. The exact mechanism of action of CCMP in the treatment of neurological disorders is still under investigation.
Biochemical and Physiological Effects:
CCMP has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the migration and invasion of cancer cells. In terms of antiviral activity, CCMP has been shown to inhibit the replication of HIV and HCV by targeting the viral protease enzyme. CCMP has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CCMP is its relatively simple synthesis method, which makes it easy to produce in large quantities. CCMP has also shown promising results in various biological assays, making it an attractive candidate for further research. However, one of the limitations of CCMP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on CCMP. One area of interest is the development of CCMP analogs with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of CCMP in the treatment of neurological disorders. Additionally, further studies are needed to evaluate the safety and efficacy of CCMP in preclinical and clinical trials.
Métodos De Síntesis
CCMP can be synthesized through a multistep process involving the reaction of 3-methylpiperazine with cyclopentenone in the presence of a base, followed by the addition of acetic anhydride and a reducing agent. The final product is obtained by purification through column chromatography. The synthesis method of CCMP is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
CCMP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. CCMP has also been reported to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, CCMP has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(cyclopent-3-ene-1-carbonyl)-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-10(14)12-6-7-13(8)11(15)9-4-2-3-5-9/h2-3,8-9H,4-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQNBIVIBDGYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopent-3-ene-1-carbonyl)-3-methylpiperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)

![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)


![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)
![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)
![2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)




![N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B7595301.png)